molecular formula C21H21ClN2S B11579501 [1-(4-chlorobenzyl)-1H-indol-3-yl](piperidin-1-yl)methanethione

[1-(4-chlorobenzyl)-1H-indol-3-yl](piperidin-1-yl)methanethione

Cat. No.: B11579501
M. Wt: 368.9 g/mol
InChI Key: GXKFNUYDYOWMKT-UHFFFAOYSA-N
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Description

1-(4-chlorobenzyl)-1H-indol-3-ylmethanethione: is a synthetic organic compound that belongs to the class of indole derivatives. Indole derivatives are known for their diverse biological activities and are widely studied in medicinal chemistry. This compound features a chlorobenzyl group attached to an indole core, which is further linked to a piperidinyl methanethione moiety. The unique structure of this compound makes it a subject of interest for various scientific research applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-(4-chlorobenzyl)-1H-indol-3-ylmethanethione typically involves multi-step organic reactions. One common method includes the following steps:

    Formation of the Indole Core: The indole core can be synthesized through Fischer indole synthesis, where phenylhydrazine reacts with an aldehyde or ketone under acidic conditions.

    Introduction of the Chlorobenzyl Group: The chlorobenzyl group can be introduced via a Friedel-Crafts alkylation reaction, where the indole reacts with 4-chlorobenzyl chloride in the presence of a Lewis acid catalyst like aluminum chloride.

    Attachment of the Piperidinyl Methanethione Moiety: This step involves the reaction of the chlorobenzyl-indole intermediate with piperidine and carbon disulfide under basic conditions to form the final product.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, automated synthesis, and purification techniques to ensure high yield and purity.

Chemical Reactions Analysis

Types of Reactions

1-(4-chlorobenzyl)-1H-indol-3-ylmethanethione: undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide to form corresponding sulfoxides or sulfones.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride to convert the methanethione group to a methanethiol group.

    Substitution: The chlorobenzyl group can undergo nucleophilic substitution reactions with nucleophiles like amines or thiols to form substituted derivatives.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Nucleophiles like amines or thiols in the presence of a base like sodium hydroxide.

Major Products Formed

    Oxidation: Sulfoxides or sulfones.

    Reduction: Methanethiol derivatives.

    Substitution: Substituted indole derivatives.

Scientific Research Applications

1-(4-chlorobenzyl)-1H-indol-3-ylmethanethione: has several scientific research applications:

    Chemistry: Used as a building block in the synthesis of more complex organic molecules.

    Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Investigated for its potential therapeutic effects in treating various diseases.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 1-(4-chlorobenzyl)-1H-indol-3-ylmethanethione involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, altering their activity and leading to various biological effects. For example, it may inhibit certain enzymes involved in cell proliferation, leading to anticancer effects.

Comparison with Similar Compounds

1-(4-chlorobenzyl)-1H-indol-3-ylmethanethione: can be compared with other indole derivatives such as:

    1-(4-chlorobenzyl)-1H-indol-3-ylmethanone: Similar structure but with a methanone group instead of methanethione.

    1-(4-chlorobenzyl)-1H-indol-3-ylmethanol: Contains a methanol group instead of methanethione.

    1-(4-chlorobenzyl)-1H-indol-3-ylmethane: Features a methane group instead of methanethione.

The uniqueness of 1-(4-chlorobenzyl)-1H-indol-3-ylmethanethione lies in its methanethione group, which imparts distinct chemical and biological properties compared to its analogs.

Properties

Molecular Formula

C21H21ClN2S

Molecular Weight

368.9 g/mol

IUPAC Name

[1-[(4-chlorophenyl)methyl]indol-3-yl]-piperidin-1-ylmethanethione

InChI

InChI=1S/C21H21ClN2S/c22-17-10-8-16(9-11-17)14-24-15-19(18-6-2-3-7-20(18)24)21(25)23-12-4-1-5-13-23/h2-3,6-11,15H,1,4-5,12-14H2

InChI Key

GXKFNUYDYOWMKT-UHFFFAOYSA-N

Canonical SMILES

C1CCN(CC1)C(=S)C2=CN(C3=CC=CC=C32)CC4=CC=C(C=C4)Cl

Origin of Product

United States

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